2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

medicinal chemistry building blocks late-stage functionalization

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole (CAS 2201576-22-7) is a heterocyclic small molecule (C₉H₁₁NOS, MW 181.26) featuring a 1,3-thiazole core linked via a methoxy bridge to a cyclopent-3-ene moiety. The compound contains a conformationally semi-rigid cyclopentene ring that introduces an sp²-hybridized alkene handle, distinguishing it from fully saturated cycloalkyl-thiazole analogs.

Molecular Formula C9H11NOS
Molecular Weight 181.25
CAS No. 2201576-22-7
Cat. No. B2743502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole
CAS2201576-22-7
Molecular FormulaC9H11NOS
Molecular Weight181.25
Structural Identifiers
SMILESC1C=CCC1COC2=NC=CS2
InChIInChI=1S/C9H11NOS/c1-2-4-8(3-1)7-11-9-10-5-6-12-9/h1-2,5-6,8H,3-4,7H2
InChIKeyXXVRCSFBPLFUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole (CAS 2201576-22-7): Baseline Characteristics for Procurement and Research Evaluation


2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole (CAS 2201576-22-7) is a heterocyclic small molecule (C₉H₁₁NOS, MW 181.26) featuring a 1,3-thiazole core linked via a methoxy bridge to a cyclopent-3-ene moiety [1]. The compound contains a conformationally semi-rigid cyclopentene ring that introduces an sp²-hybridized alkene handle, distinguishing it from fully saturated cycloalkyl-thiazole analogs. Computed physicochemical properties include XLogP3 = 2.7, topological polar surface area (TPSA) = 50.4 Ų, and three hydrogen-bond acceptor atoms, which place it within favorable drug-like chemical space [1]. The compound is commercially available as a research-grade building block from specialist suppliers such as Life Chemicals [2].

Why Generic Thiazole or Cycloalkyl Analogs Cannot Replace 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole in Discovery Programs


The combination of a 1,3-thiazole heterocycle with a cyclopent-3-enyl methoxy substituent creates a distinct chemo-type that cannot be functionally replicated by simpler thiazole or saturated cyclopentyl analogs [1]. The alkene present in the cyclopentene ring provides a unique synthetic handle for late-stage diversification (e.g., epoxidation, dihydroxylation, metathesis) that is absent in saturated analogs such as 2-[(cyclopentyl)methoxy]-1,3-thiazole [2]. Furthermore, the thiazole ring imparts specific electronic and hydrogen-bonding properties (TPSA 50.4 Ų, three H-bond acceptors) that differ from pyridine or pyrazine analogs, potentially altering target engagement profiles and metabolic stability [1]. Simply swapping this compound for a generic thiazole building block risks losing the precise balance of lipophilicity, polarity, and synthetic versatility that makes this scaffold valuable for structure-activity relationship (SAR) exploration.

Quantitative Evidence Guide: Differentiated Performance of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole Against Closest Analogs


Evidence Item 1: Alkene Synthetic Handle vs. Saturated Cyclopentyl Analogs

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole possesses a single endocyclic alkene (2 sp² carbons) within its cyclopentene ring, which is absent in the corresponding saturated analog 2-[(cyclopentyl)methoxy]-1,3-thiazole (0 sp² carbons) [1]. This structural feature enables chemoselective transformations—such as epoxidation, dihydroxylation, and olefin metathesis—that are not accessible for the saturated comparator. In fragment-based drug discovery, the availability of a poised alkene handle facilitates rapid analog generation from a common intermediate, reducing synthesis iteration cycles .

medicinal chemistry building blocks late-stage functionalization

Evidence Item 2: Balanced Lipophilicity vs. More Polar Heterocyclic Analogs

The target compound exhibits XLogP3 = 2.7, placing it in a moderately lipophilic region desirable for passive membrane permeability while retaining adequate aqueous solubility [1]. In contrast, the pyridine-4-carbonitrile analog (2-[(cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile, CAS 2201954-46-1) is expected to have a substantially lower logP (<2.0) due to the electron-withdrawing nitrile group and increased polar surface area, which may limit blood-brain barrier penetration [2]. This differentiation positions the thiazole derivative as a more favorable scaffold for programs targeting intracellular or CNS targets where moderate lipophilicity is advantageous.

ADME drug-likeness physicochemical properties

Evidence Item 3: Vendor Availability and Procurement Timing vs. Novel Custom Synthesis

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole is stocked and distributed by Life Chemicals in multiple pre-weighed pack sizes (20 μmol, 25 mg, 40 mg, 50 mg, 100 mg), with pricing that scales from $118.50 to $372.00 [1]. In comparison, custom synthesis of the closely related but commercially unavailable saturated analog 2-[(cyclopentyl)methoxy]-1,3-thiazole typically requires 4–6 weeks and costs >$500 for a similar quantity, based on prevailing contract research organization quotes [2]. This ready availability reduces lead time for hit validation and SAR follow-up from months to days.

commercial availability lead time procurement efficiency

Preferred Application Scenarios for 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole Based on Validated Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Poised Synthetic Handles

The cyclopentene alkene of 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole serves as a poised synthetic vector, making it suitable for fragment libraries where rapid elaboration is required. Fragment hits can be advanced to leads through olefin metathesis, epoxidation, or dihydroxylation without de novo synthesis of a new core scaffold [1]. This aligns with the DSI Poised Fragment concept supported by Life Chemicals .

Medicinal Chemistry SAR Campaigns Targeting Moderate-Lipophilicity Space

With an XLogP3 of 2.7 and TPSA of 50.4 Ų, the compound occupies a lipophilicity range compatible with oral bioavailability and CNS penetration [1]. It is therefore suitable as a starting point for lead series targeting intracellular kinases, GPCRs, or CNS receptors where balanced physicochemical properties are critical for ADME performance.

Rapid Hit Validation and Follow-Up in Time-Constrained Projects

The ready commercial availability of the compound in multiple pack sizes from Life Chemicals, with typical delivery within days rather than weeks, enables rapid procurement for hit validation assays [1]. This advantage is particularly relevant for academic screening centers and biotech startups operating under tight funding and timeline constraints.

Quote Request

Request a Quote for 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.